molecular formula C8H11NO B180346 2,4,6-Trimethyl-3-hydroxypyridine CAS No. 1123-65-5

2,4,6-Trimethyl-3-hydroxypyridine

Cat. No.: B180346
CAS No.: 1123-65-5
M. Wt: 137.18 g/mol
InChI Key: GWDFAODRANMDFE-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-hydroxypyridine is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of three methyl groups at positions 2, 4, and 6, and a hydroxyl group at position 3 on the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 2,4,6-trimethylpyridin-3-ol, also known as 3-Pyridinol, 2,4,6-trimethyl- or 2,4,6-Trimethyl-3-hydroxypyridine, are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

2,4,6-trimethylpyridin-3-ol interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells .

Biochemical Pathways

The compound affects the T cell receptor (TCR) signaling pathway, which leads to the proliferation and differentiation of naïve CD4 T cells into effector cells . By inhibiting Th1 and Th17 differentiation, 2,4,6-trimethylpyridin-3-ol can reduce the generation of proinflammatory Th1 and Th17 cells . It also suppresses the NF-kB/ERK/PI3K pathway .

Pharmacokinetics

The compound’s molecular weight is 13717, and its molecular formula is C8H11NO . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 2,4,6-trimethylpyridin-3-ol’s action include the significant suppression of Th cell function by inhibiting Th1 and Th17 differentiation . This leads to the amelioration of inflammation and autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) . The compound also inhibits the colonic mRNA expression of IL-6 and IL-1β in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3-hydroxypyridine typically involves the cyclization of acyclic precursors. One common method is the cyclization of 1,5-diketones with ammonia. Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain substituted pyridines .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Pyridinium salts.

Comparison with Similar Compounds

2,4,6-Trimethyl-3-hydroxypyridine can be compared with other hydroxypyridine derivatives:

The unique combination of methyl groups and a hydroxyl group in this compound imparts distinct chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

2,4,6-trimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFAODRANMDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276412
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-65-5
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2,4,6-trimethylpyridin-3-ol derivatives in medicinal chemistry?

A1: Research indicates that derivatives of 2,4,6-trimethylpyridin-3-ol exhibit promising anticancer activity. For example, a study highlighted the anticancer potential of a cyclohexyl derivative of 6-azacyclonol-2,4,6-trimethylpyridin-3-ol, particularly its activity in androgen-refractory prostate cancer mediated through the M3 muscarinic acetylcholine receptor. [] This suggests potential avenues for developing novel anticancer therapies.

Q2: How can microorganisms be utilized in the modification of methylpyrazines and pyridines?

A2: Researchers have successfully used specific microorganisms to bioconvert methylpyrazines and pyridines. For instance, Rhodococcus jostii TMP1, a bacterium capable of utilizing pyridine and 2,3,5,6-tetramethylpyrazine, has been shown to transform a variety of methylated pyrazines and pyridines. [] Interestingly, this microorganism can facilitate the synthesis of valuable compounds like 2,4,6-trimethylpyridin-3-ol under mild conditions. This highlights the potential of bioconversion processes for producing valuable chemicals from readily available starting materials.

Q3: How are salts of 2,4,6-trimethyl-3-hydroxypyridine synthesized?

A3: Salts of this compound can be synthesized through a specific reaction process. [] Equimolar quantities of this compound and dicarboxylic acids are reacted in a lower alcohol solution at a temperature ranging from 60 to 100°C. Following this reaction, the resulting product is then treated with an organic solvent and maintained at a temperature of 10 to 15°C for 2 to 5 hours. This method provides a controlled and efficient pathway for producing these specific salts.

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